An In-depth Technical Guide to the Mechanism of Action of Gersizangitide (AXT-107)
An In-depth Technical Guide to the Mechanism of Action of Gersizangitide (AXT-107)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gersizangitide (also known as AXT-107) is a novel, clinical-stage anti-angiogenic peptide therapeutic developed by AsclepiX Therapeutics for the treatment of retinal vascular diseases such as neovascular age-related macular degeneration (nAMD) and diabetic macular edema (DME).[1] It is a 20-amino acid peptide derived from collagen IV.[2] Gersizangitide is formulated as a microparticulate suspension for intravitreal injection, which forms a gel depot in the vitreous, allowing for a slow release of the peptide and a potentially long duration of action, with a half-life of approximately 180 days. This technical guide provides a comprehensive overview of the mechanism of action of gersizangitide, supported by preclinical and clinical data, and details the experimental protocols used to elucidate its activity.
Core Mechanism of Action: A Dual Approach
Gersizangitide exerts its therapeutic effects through a novel dual mechanism of action that simultaneously inhibits pro-angiogenic signaling and promotes vascular stabilization. This is achieved by targeting two critical pathways involved in the pathogenesis of retinal vascular diseases: the Vascular Endothelial Growth Factor (VEGF) pathway and the Angiopoietin/Tie2 pathway. The entire cascade is initiated by the binding of gersizangitide to specific integrin receptors on the surface of endothelial cells.
Inhibition of VEGF Signaling
Gersizangitide inhibits the signaling of VEGF-A and VEGF-C, key drivers of angiogenesis and vascular permeability.[1][2] This inhibition is not direct but is mediated through its interaction with integrins. Specifically, gersizangitide binds to integrin αvβ3, which is known to act as a co-receptor for VEGF Receptor 2 (VEGFR2). By binding to αvβ3, gersizangitide disrupts the VEGFR2-αvβ3 complex, which is necessary for optimal VEGF signaling. This disruption leads to a reduction in VEGF-stimulated phosphorylation of VEGFR2 and its downstream signaling pathways, ultimately suppressing neovascularization and vascular leakage.[3]
Activation of Tie2 Signaling
In addition to inhibiting VEGF signaling, gersizangitide activates the Tie2 receptor, a tyrosine kinase that plays a crucial role in maintaining vascular stability. This activation is context-dependent and is potentiated by Angiopoietin-2 (Ang2). Under normal conditions, Ang2 is often an antagonist of Tie2. However, gersizangitide's binding to integrin α5β1 disrupts the sequestration of Tie2 by this integrin in non-junctional areas of the endothelial cell membrane. This allows Tie2 to relocate and cluster at cell-cell junctions, where, in the presence of Ang2, it becomes activated (phosphorylated). Activated Tie2 signaling strengthens endothelial cell junctions, reduces vascular permeability, and suppresses inflammation.
The dual mechanism of inhibiting VEGFR2 and activating Tie2 provides a complementary approach to treating retinal vascular diseases, potentially offering greater efficacy and durability than targeting either pathway alone.
Signaling Pathway Overview
The following diagram illustrates the dual mechanism of action of gersizangitide.
Preclinical Data Summary
A substantial body of preclinical evidence supports the mechanism of action and therapeutic potential of gersizangitide.
In Vitro Studies
| Parameter | Assay | Result | Reference |
| Tie2 & Akt Phosphorylation | Western Blot in microvascular endothelial cells | Dose-dependent increase with gersizangitide (0-100 µM) treatment for 105 minutes. | |
| Integrin Binding | Ex vivo cross-linking/pull-down experiments | Gersizangitide binds to integrins αvβ3 and α5β1. | |
| Endothelial Cell Junctions | Immunofluorescence in HUVECs | Co-localization of gersizangitide with αv and α5 at cell-cell junctions. |
In Vivo Studies
| Model | Animal | Dose | Key Findings | Reference |
| Oxygen-Induced Ischemic Retinopathy (OIR) | Mouse | 1 µg, single intravitreal injection | Enhanced phosphorylation of Tie2 in retinal neovascularization. | |
| LPS-Induced Uveitis | Mouse | 1 µg, single intravitreal injection | Inhibited vascular leakage and reduced albumin levels in the vitreous. | |
| Safety & Pharmacokinetics | Rabbit, Minipig | 100, 250, 500, 1000 µg, single intravitreal injection | Well-tolerated over 9 months with no significant safety findings. Half-life of the vitreal gel was ~180 days. |
Experimental Protocols
In Vitro Tie2 and Akt Phosphorylation Assay
A representative protocol for assessing Tie2 and Akt phosphorylation in response to gersizangitide is as follows:
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Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured in appropriate media until confluent.
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Starvation: Cells are serum-starved for a defined period (e.g., 4-6 hours) to reduce basal receptor phosphorylation.
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Treatment: Cells are treated with varying concentrations of gersizangitide (e.g., 0-100 µM) for a specified time (e.g., 105 minutes) in the presence of a Tie2 ligand such as Ang2.
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Lysis: Cells are washed with cold PBS and lysed with a lysis buffer containing protease and phosphatase inhibitors.
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Western Blotting:
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Protein concentration in the lysates is determined using a BCA assay.
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Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
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The membrane is blocked (e.g., with 5% BSA in TBST) and then incubated with primary antibodies against phospho-Tie2, total Tie2, phospho-Akt, and total Akt overnight at 4°C.
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After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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Bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used for quantification.
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In Vivo Oxygen-Induced Retinopathy (OIR) Mouse Model
This model is used to study ischemia-induced retinal neovascularization.
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Induction: Neonatal mice (e.g., C57BL/6J) at postnatal day 7 (P7) and their nursing dam are placed in a hyperoxic chamber (75% oxygen).
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Hyperoxia: The animals are maintained in the hyperoxic environment until P12. This causes vaso-obliteration in the central retina.
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Return to Normoxia: At P12, the mice are returned to room air (21% oxygen). The now-avascular retina becomes hypoxic, leading to the development of retinal neovascularization, which peaks around P17.
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Treatment: Gersizangitide (e.g., 1 µg in 1 µL) is administered via a single intravitreal injection at a specific time point, for instance, P12 or P17. A vehicle control is injected into the contralateral eye or a separate cohort of animals.
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Analysis: At a predetermined endpoint (e.g., P17 or later), eyes are enucleated. Retinas are dissected, flat-mounted, and stained with isolectin B4 to visualize the vasculature. The extent of neovascularization is then quantified using imaging software. For mechanism of action studies, retinal tissue can be processed for immunofluorescence staining (e.g., for phospho-Tie2) or Western blotting.
Clinical Development
Gersizangitide is currently being evaluated in clinical trials for nAMD. The DISCOVER trial (NCT05859776) is a Phase 1/2a open-label, dose-escalating study designed to assess the safety, tolerability, bioactivity, and duration of action of a single suprachoroidal injection of gersizangitide in patients with nAMD.
DISCOVER Trial (NCT05859776) Summary
| Parameter | Description |
| Phase | 1/2a |
| Indication | Neovascular Age-Related Macular Degeneration (nAMD) |
| Design | Open-label, single ascending dose, sequential assignment |
| Number of Patients | Approximately 15 |
| Dose Cohorts | 125 µg (n=3), 250 µg (n=3), 500 µg (n=9) |
| Primary Endpoints | - Incidence of treatment-emergent adverse events- Change from baseline in intraocular pressure- Number of subjects with anti-drug antibodies |
| Secondary Endpoints | - Change from baseline in Best Corrected Visual Acuity (BCVA)- Change from baseline in Central Subfield Thickness (CST)- Time to first supplemental anti-VEGF treatment |
Conclusion
Gersizangitide's innovative dual mechanism of action, targeting both the VEGF and Tie2 pathways through integrin binding, represents a promising advancement in the treatment of retinal vascular diseases. Preclinical data have demonstrated its ability to inhibit neovascularization, reduce vascular leakage, and suppress inflammation. The long-acting formulation offers the potential to significantly reduce the treatment burden for patients. Ongoing clinical trials will further elucidate the safety and efficacy of gersizangitide in patients with nAMD and other retinal conditions.
